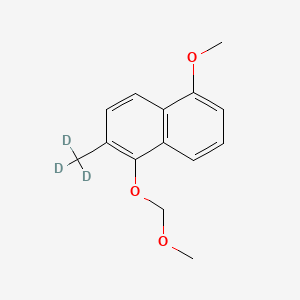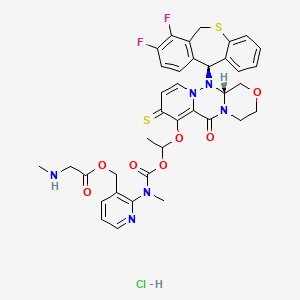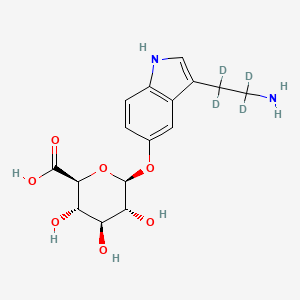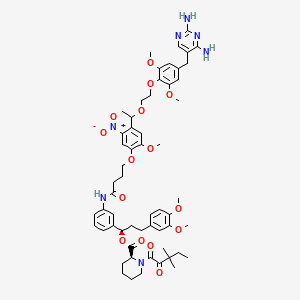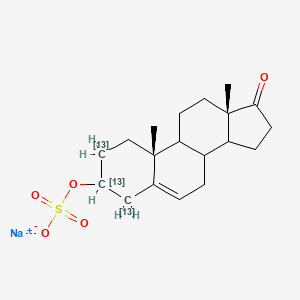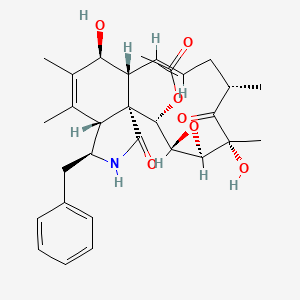
25,26-Dihydroxy Vitamin D3-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
25,26-Dihydroxyvitamin D3-d3 is a metabolite of vitamin D3, known for its role in calcium and phosphate homeostasis in the human body. This compound is a hydroxylated form of vitamin D3, which is crucial for various biological functions, including bone mineralization and immune regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 25,26-Dihydroxyvitamin D3-d3 typically involves the hydroxylation of vitamin D3 (cholecalciferol). One method employs a molybdenum-dependent steroid C25 dehydrogenase produced in the denitrifying bacterium Thauera aromatica under semi-aerobic conditions . This enzyme uses water as a highly selective hydroxylating agent and is independent of an electron donor system. The reaction conditions include high-density suspensions of resting cells producing the enzyme, which catalyze the conversion of vitamin D3 to 25-hydroxyvitamin D3 using either oxygen via the endogenous respiratory chain or externally added ferricyanide as a low-cost electron acceptor .
Industrial Production Methods: Industrial production methods for 25,26-Dihydroxyvitamin D3-d3 often involve biocatalytic platforms that utilize whole-cell systems. These systems offer high selectivity, independence from electron donor systems, and higher product yield. The established cyclodextrin recycling procedure further enhances the efficiency of large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 25,26-Dihydroxyvitamin D3-d3 undergoes various chemical reactions, including hydroxylation, oxidation, and reduction. The hydroxylation process is catalyzed by cytochrome P450 enzymes, which introduce hydroxyl groups at specific positions on the vitamin D3 molecule .
Common Reagents and Conditions: Common reagents used in these reactions include molybdenum-dependent steroid C25 dehydrogenase, oxygen, and ferricyanide. The reaction conditions typically involve semi-aerobic environments and high-density cell suspensions .
Major Products: The major products formed from these reactions include 25-hydroxyvitamin D3 and other hydroxylated metabolites such as 24,25-dihydroxyvitamin D3 and 1,25-dihydroxyvitamin D3 .
Scientific Research Applications
25,26-Dihydroxyvitamin D3-d3 has numerous scientific research applications across various fields:
Mechanism of Action
The mechanism of action of 25,26-Dihydroxyvitamin D3-d3 involves its interaction with the vitamin D receptor, a nuclear receptor that regulates the expression of hundreds of genes involved in skeletal and other biological functions . Upon binding to the receptor, the compound influences gene transcription, leading to various physiological effects such as calcium absorption, bone mineralization, and immune modulation .
Comparison with Similar Compounds
- 25-Hydroxyvitamin D3
- 1,25-Dihydroxyvitamin D3
- 24,25-Dihydroxyvitamin D3
Comparison: 25,26-Dihydroxyvitamin D3-d3 is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other vitamin D metabolites. For instance, while 1,25-dihydroxyvitamin D3 is primarily involved in calcium and phosphate homeostasis, 25,26-Dihydroxyvitamin D3-d3 has additional roles in regulating immune responses and muscle function .
Properties
Molecular Formula |
C27H44O3 |
|---|---|
Molecular Weight |
419.7 g/mol |
IUPAC Name |
(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-(trideuteriomethyl)heptane-1,2-diol |
InChI |
InChI=1S/C27H44O3/c1-19-9-12-23(29)17-22(19)11-10-21-8-6-16-27(4)24(13-14-25(21)27)20(2)7-5-15-26(3,30)18-28/h10-11,20,23-25,28-30H,1,5-9,12-18H2,2-4H3/b21-10+,22-11-/t20-,23+,24-,25+,26?,27-/m1/s1/i3D3 |
InChI Key |
QOWCBCXATJITSI-VROSBJPWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)(CO)O |
Canonical SMILES |
CC(CCCC(C)(CO)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


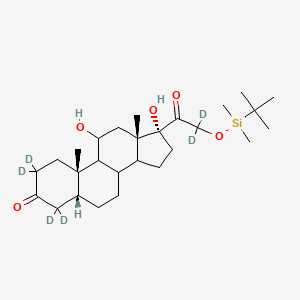
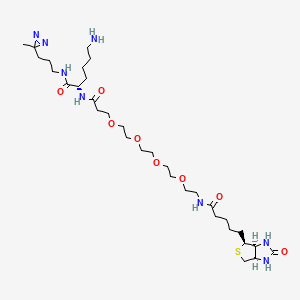
![trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B12425575.png)
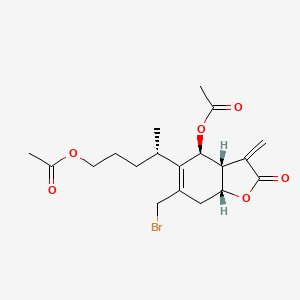

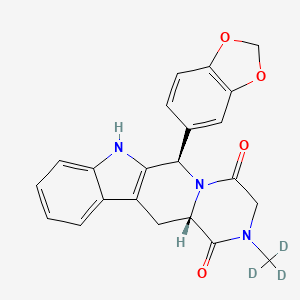
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(6-nitro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-yl)carbamate](/img/structure/B12425605.png)
